molecular formula C9H11BrO2 B1283864 2-Bromo-1-methoxy-4-(methoxymethyl)benzene CAS No. 111210-24-3

2-Bromo-1-methoxy-4-(methoxymethyl)benzene

Cat. No. B1283864
CAS RN: 111210-24-3
M. Wt: 231.09 g/mol
InChI Key: QUZGPFANEYVMBN-UHFFFAOYSA-N
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Description

The compound "2-Bromo-1-methoxy-4-(methoxymethyl)benzene" is a brominated methoxybenzene derivative with methoxymethyl substituents. This type of compound is relevant in the field of organic chemistry due to its potential applications in the synthesis of polymers, biologically active molecules, and materials with specific optical properties.

Synthesis Analysis

The synthesis of brominated methoxybenzene derivatives can be achieved through various routes. For instance, a modified Gilch route has been used to synthesize poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene] using 1,4-bis(bromomethyl)-2-(2'-ethylhexyloxy)-5-methoxybenzene as a monomer, which resulted in higher yields and molecular weights compared to its chloromethyl counterpart . Additionally, the total synthesis of a complex natural product containing a bromo and methoxymethyl-substituted benzene ring was accomplished starting from a simpler bromomethyl-substituted phenol .

Molecular Structure Analysis

X-ray crystallography has been employed to determine the structures of various bromo- and bromomethyl-substituted benzenes, revealing diverse packing motifs influenced by Br···Br, C-H···Br, and Br···π interactions . The dihedral angles between substituted benzene rings and their adjacent groups have been reported, which are crucial for understanding the molecular conformation and its potential reactivity .

Chemical Reactions Analysis

The reactivity of methoxymethyl-substituted aryl methyl ethers towards demethylation has been studied, showing that reactions with BBr3 followed by MeOH addition can afford the corresponding arylphenols in high yields . This indicates that the methoxymethyl group in such compounds can be strategically manipulated for synthetic purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzene derivatives are influenced by their molecular structure. For example, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid show two-dimensional architectures formed by C-H···O hydrogen bonds and Br···O or π-π interactions . The light-emitting performance of a related monomer was investigated, showing maximum absorption and fluorescence wavelengths, which are important for applications in optoelectronic devices . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were also studied, revealing aggregation-induced emission characteristics . Lastly, a density functional theory (DFT) study provided insights into the reactivity descriptors and vibrational properties of 4-bromo-3-(methoxymethoxy)benzoic acid, which are essential for predicting its chemical behavior .

Scientific Research Applications

Synthesis of Biologically Active Compounds 2-Bromo-1-methoxy-4-(methoxymethyl)benzene serves as a precursor in the synthesis of biologically active compounds. It has been utilized in the total synthesis of 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol, a natural product with potential biological activity. The synthesis involves several steps and demonstrates the compound's utility in creating complex molecular structures (Akbaba et al., 2010).

Molecular Electronics The compound is also a critical building block in molecular electronics. It's used as a precursor for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are integral components of molecular electronic devices. Its ease of transformation into these complex structures underscores its importance in this field (Stuhr-Hansen et al., 2005).

Synthesis of Isoindoles Additionally, 2-Bromo-1-methoxy-4-(methoxymethyl)benzene is used in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles. These compounds are formed via a reaction with nitriles, followed by acid-catalyzed cyclization, highlighting the compound's versatility in forming heterocyclic structures (Kuroda & Kobayashi, 2015).

Photodynamic Therapy 2-Bromo-1-methoxy-4-(methoxymethyl)benzene derivatives have also found applications in photodynamic therapy, particularly in cancer treatment. They exhibit promising photophysical and photochemical properties, making them potential candidates for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Development of SGLT2 Inhibitors Furthermore, a derivative of this compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, showcasing its significance in drug development and pharmaceutical chemistry (Zhang et al., 2022).

Safety and Hazards

The safety information for “2-Bromo-1-methoxy-4-(methoxymethyl)benzene” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements are H315, H319, and H335 . These codes indicate that the compound may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-bromo-1-methoxy-4-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZGPFANEYVMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552998
Record name 2-Bromo-1-methoxy-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-methoxy-4-(methoxymethyl)benzene

CAS RN

111210-24-3
Record name 2-Bromo-1-methoxy-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (3-bromo-4-methoxy-phenyl)-methanol (500 mg, 2.304 mmol, example 28) in tetrahydrofuran (5 mL) cooled to 0° C. was added sodium hydride (70 mg, 2.765 mmol). After 5 min, methyl iodide (287 μL, 4.608 mmol) was added. The reaction was then stirred at room temperature for 30 min. Thin layer chromatography (KP-Sil™ 32-63 μm, 60 Å silica gel, 40% ethyl acetate in hexanes) showed a mixture of starting material and product (higher Rf spot). Additional sodium hydride (58 mg) and methyl iodide (0.287 μL) were added and the reaction mixture was stirred at room temperature for 12 h. Water (5 mL) was added to quench the excess sodium hydride and the product was extracted with diethyl ether (2×50 mL). The organic layers were washed with brine (1×5 mL) and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 20% ethyl acetate in hexanes yielded 2-bromo-1-methoxy-4-methoxymethyl-benzene (467 mg, 88%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
287 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
58 mg
Type
reactant
Reaction Step Five
Quantity
0.287 μL
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven

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